[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dimethoxybenzoate
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Overview
Description
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexadienone moiety with an amino group and a dimethoxybenzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dimethoxybenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-oxocyclohexa-2,5-dien-1-ylideneamine with 3,5-dimethoxybenzoic acid under acidic or basic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to oxidative stress, cell proliferation, and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Share similar structural features and biological activities.
Spirocyclic Oxindoles: Known for their medicinal properties and structural complexity.
Dichloroanilines: Used in the production of dyes and herbicides, with similar aromatic structures.
Uniqueness
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dimethoxybenzoate stands out due to its unique combination of a cyclohexadienone moiety with an amino group and a dimethoxybenzoate ester. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-19-13-7-10(8-14(9-13)20-2)15(18)21-16-11-3-5-12(17)6-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHDTDPFGPYPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)ON=C2C=CC(=O)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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